methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]butanoate
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine family, a fused heterocyclic scaffold known for diverse bioactivity, including antiviral and enzyme inhibition properties. The structure features:
- A [1,2,3]triazolo[4,5-d]pyrimidin-7-one core with a 4-methylphenyl substituent at position 3.
- A methyl butanoate ester at position 6, enhancing lipophilicity compared to carboxylic acid derivatives.
Properties
IUPAC Name |
methyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-4-12(16(23)24-3)20-9-17-14-13(15(20)22)18-19-21(14)11-7-5-10(2)6-8-11/h5-9,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXJVTQWKRIAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Substituent Analysis of Triazolopyrimidine Derivatives
Key Observations:
- Bioavailability: The methyl butanoate ester in the target compound improves membrane permeability over polar carboxylic acids, while amide derivatives (e.g.,) exhibit greater metabolic stability.
Thionation and Rearrangement Reactions
- Methyl or hydrogen at position 4 of the triazolopyrimidine core facilitates thionation at position 7 under P4S10/pyridine, as seen in Nishigaki’s work with 4,6-dimethyl derivatives. The target compound’s 4-methylphenyl group may hinder this reaction due to steric bulk, favoring alternative pathways.
- Thiadiazolo[5,4-d]pyrimidinone formation via triazole-thiadiazole rearrangement is exclusive to dithionated intermediates, suggesting the target’s ester group may alter reactivity compared to amide analogs.
Table 2: Inferred Bioactivity from Structural Analogs
Notable Findings:
- Compound 16 (Ethyl 7-methyl-triazolo[4,5-d]pyrimidine derivative) demonstrated EC50 = 2.1 µM against Chikungunya virus, suggesting the target’s ester group could act as a prodrug, metabolizing to an active acid.
- Fluorinated derivatives (e.g.,) show enhanced binding to hydrophobic enzyme pockets, critical for epigenetic targets like EZH2/HDACs.
Physicochemical Properties
Crystallography and Stability
- Thiazolo[3,2-a]pyrimidine derivatives (e.g.,) crystallize in monoclinic systems (space group P21/c), with density ~1.4 g/cm³. Triazolo analogs likely exhibit similar packing but altered solubility due to ester/amide differences.
- The target’s methyl ester (logP ~2.5 predicted) offers balanced lipophilicity, whereas bromo- or fluoro-substituted analogs (logP ~3.0–3.5) may require formulation optimization for solubility.
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